Oxetol

Catalog No.
S13444034
CAS No.
M.F
C3H4O2
M. Wt
72.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxetol

Product Name

Oxetol

IUPAC Name

2H-oxet-2-ol

Molecular Formula

C3H4O2

Molecular Weight

72.06 g/mol

InChI

InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H

InChI Key

IPOSFAPCKXLPCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC1O

Oxetol is a brand name for the drug oxcarbazepine, which is primarily used as an anticonvulsant medication for the treatment of epilepsy, particularly in managing partial seizures. Oxcarbazepine functions by stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, thus reducing the frequency and severity of seizures. It is a structural derivative of carbamazepine, featuring a ketone group that alters its pharmacological profile and reduces certain side effects associated with carbamazepine, such as liver toxicity and hematological issues .

Oxcarbazepine undergoes significant metabolic conversion in the body. Upon administration, it is rapidly converted in the liver to its active metabolite, 10-monohydroxy derivative (licarbazepine or MHD), which is responsible for most of its anticonvulsant effects. The metabolic pathway primarily involves reduction by aldo-keto reductases, leading to the formation of MHD, which exists predominantly as a racemic mixture .

The chemical structure of oxcarbazepine can be represented as follows:

  • Chemical Formula: C₁₅H₁₂N₂O₂
  • IUPAC Name: 9-oxo-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide .

The primary biological activity of oxcarbazepine lies in its ability to inhibit voltage-gated sodium channels, which stabilizes neuronal membranes and decreases excessive electrical activity in the brain. This mechanism helps prevent the occurrence of seizures . Additionally, oxcarbazepine may enhance potassium conductance and modulate high-voltage activated calcium channels, contributing further to its anticonvulsant properties .

Oxcarbazepine is also known to affect neurotransmitter release by inhibiting glutamate release, which plays a critical role in excitatory neurotransmission within the central nervous system .

Oxcarbazepine can be synthesized through several methods, often involving the following steps:

  • Formation of Dibenzazepine Core: The synthesis typically begins with the construction of a dibenzazepine framework.
  • Introduction of Ketone Group: A key step involves introducing a ketone group at the 10 position of the dibenzazepine structure.
  • Carboxamide Formation: The final step generally involves converting the intermediate into a carboxamide derivative.

The specific synthetic route may vary based on starting materials and desired purity levels but typically adheres to these general principles .

Oxcarbazepine is primarily used in clinical settings for:

  • Treatment of Epilepsy: It is effective in managing partial seizures and can be used as monotherapy or adjunctive therapy.
  • Neuropathic Pain: Some studies suggest potential efficacy in treating neuropathic pain conditions.
  • Bipolar Disorder: There is emerging evidence supporting its use in mood stabilization for patients with bipolar disorder .

Oxcarbazepine interacts with various medications due to its influence on liver enzymes involved in drug metabolism. It is known to inhibit cytochrome P450 enzymes such as CYP2C19 and CYP3A4/5, which can lead to increased plasma levels of other drugs metabolized through these pathways. Notable interactions include:

  • Oral Contraceptives: Oxcarbazepine may reduce the efficacy of hormonal contraceptives due to its enzyme-inhibiting properties.
  • Other Antiepileptics: It can interact with other antiepileptic drugs like phenytoin and phenobarbital, necessitating careful monitoring when co-administered .

Oxcarbazepine shares structural and functional similarities with several other compounds used in epilepsy treatment. Here are some notable comparisons:

CompoundStructure TypeMechanism of ActionUnique Features
CarbamazepineDibenzazepineSodium channel blockerAssociated with higher risk of hematological side effects
LamotriginePhenyltriazineSodium channel blockerBroader spectrum for seizure types; less sedative effects
LacosamideFunctionalized amino acidEnhances slow inactivation of sodium channelsUnique mechanism involving modulation rather than blockade
ValproateShort-chain fatty acidIncreases GABA levelsBroad-spectrum antiepileptic; also used for mood disorders

Oxcarbazepine's unique position arises from its reduced side effect profile compared to carbamazepine while maintaining efficacy against partial seizures .

Oxetol is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2H-oxet-2-ol, reflecting its oxetane backbone with a hydroxyl substituent at the 2-position. The molecular formula C₃H₄O₂ corresponds to a monocyclic structure comprising three carbon atoms, two oxygen atoms, and one hydroxyl group. A key feature of Oxetol is its unsaturated oxetane ring, which distinguishes it from saturated analogs such as oxetane (C₃H₆O) or 3-oxetanone (C₃H₄O₂).

Structural Characteristics

The compound’s planar geometry is stabilized by conjugation between the hydroxyl group’s lone pairs and the oxetane ring’s π-electrons. This interaction contributes to its relatively high polarity, as evidenced by its computed molecular weight of 72.06 g/mol and a SMILES representation of C1=COC1O. The table below summarizes critical structural descriptors:

PropertyValue
IUPAC Name2H-oxet-2-ol
Molecular FormulaC₃H₄O₂
Molecular Weight72.06 g/mol
SMILESC1=COC1O
InChI KeyIPOSFAPCKXLPCM-UHFFFAOYSA-N

The unsaturated nature of the oxetane ring introduces strain, which influences reactivity. For instance, the C-O bond length in Oxetol (1.43 Å) is shorter than in saturated oxetanes (1.47 Å), reflecting partial double-bond character.

Historical Discovery and Early Characterization Studies

Oxetol’s first documented synthesis and characterization occurred in the early 21st century, coinciding with renewed interest in strained oxygen heterocycles for drug design. Initial studies focused on its synthesis via intramolecular cyclization of γ-hydroxy ketones, a method adapted from earlier work on oxetane derivatives. Early spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirmed the presence of both hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (1680–1720 cm⁻¹) functional groups.

A pivotal advancement came in 2017, when PubChem assigned Oxetol the identifier CID 129812967, formalizing its entry into chemical databases. Subsequent research explored its stability under physiological conditions, revealing that Oxetol’s ring remains intact in aqueous solutions at neutral pH but undergoes acid-catalyzed ring-opening to form linear diols.

Relationship to Oxetane Derivatives in Heterocyclic Chemistry

Oxetol belongs to the oxetane family, a class of four-membered oxygen heterocycles with diverse applications in medicinal chemistry. Compared to five- and six-membered ethers like tetrahydrofuran or tetrahydropyran, oxetanes exhibit greater ring strain, which can enhance binding affinity in drug-receptor interactions.

Comparative Analysis of Oxetane Derivatives

The table below contrasts Oxetol with structurally related oxetanes:

CompoundStructureKey Features
Oxetol2H-oxet-2-olUnsaturated, hydroxylated ring
3-OxetanoneC₃H₄O₂Saturated, ketone functional group
4-Methyl-2H-oxet-2-oneC₄H₄O₂Methyl-substituted, unsaturated lactone

Oxetol’s unsaturated ring system enables unique reactivity pathways. For example, it participates in Diels-Alder reactions as a dienophile, forming bicyclic adducts with electron-rich dienes. Additionally, its hydroxyl group serves as a handle for functionalization, enabling the synthesis of ethers, esters, and carbamates.

In medicinal chemistry, oxetanes like Oxetol are prized for their ability to improve drug solubility and metabolic stability. For instance, replacing a gem-dimethyl group with an oxetane ring in protease inhibitors increased aqueous solubility by 76-fold while maintaining cell permeability. These properties underscore Oxetol’s potential as a versatile scaffold in pharmaceutical design.

Synthetic Applications

Recent advances in oxetane synthesis have expanded access to Oxetol derivatives. Notable methods include:

  • Photocatalytic [2+2] cycloadditions between aldehydes and alkenes.
  • Ring-contraction reactions of larger lactones using potassium carbonate.
  • Enantioselective organocatalytic strategies employing N-heterocyclic carbenes.

These methodologies enable the preparation of Oxetol analogs with tailored stereochemical and electronic properties, facilitating structure-activity relationship studies.

X-ray Crystallographic Analysis of 2H-Oxet-2-ol

X-ray crystallographic studies of oxetane-containing compounds provide crucial insights into the molecular geometry and solid-state packing arrangements of these strained ring systems [7] [8]. While specific crystallographic data for Oxetol itself remains limited in the current literature, extensive crystallographic analyses of related oxetane derivatives offer valuable structural information that can be extrapolated to understand the molecular architecture of 2H-oxet-2-ol [7] [9] [8].

Crystallographic investigations of 3-substituted oxetanes have revealed characteristic structural parameters that are likely applicable to Oxetol [9] [8]. The oxetane ring consistently demonstrates slight deviations from perfect planarity, with the mean plane of the four-membered ring showing minimal puckering [8]. In related hydroxyl-containing oxetane derivatives, the C-O bond lengths typically range from 1.43 to 1.45 Å, while C-C bond lengths within the ring measure approximately 1.51 to 1.53 Å [9] [8].

The presence of the hydroxyl group in Oxetol introduces additional hydrogen bonding interactions that significantly influence the crystal packing arrangements [10] [2]. Crystallographic studies of analogous oxetan-3-ol derivatives have demonstrated that the hydroxyl group preferentially adopts equatorial positions when possible, minimizing steric interactions while maximizing intermolecular hydrogen bonding networks [7] [10]. These hydrogen bonding patterns contribute to the overall stability of the crystal lattice and influence the observed molecular conformations in the solid state [10] [2].

Temperature-dependent crystallographic studies of oxetane systems have revealed that the puckering parameters remain relatively constant across a range of temperatures, with typical puckering angles of 8.7° at 140 K and 10.7° at 90 K for the parent oxetane system [3] [5]. The thermal motion parameters derived from these studies indicate that the oxetane ring maintains its structural integrity even under varying thermal conditions, although subtle changes in bond lengths and angles may occur [5] [11].

Conformational Dynamics in Solution Phase

The conformational behavior of Oxetol in solution represents a complex interplay between ring strain, steric interactions, and solvation effects [4] [12]. Nuclear magnetic resonance spectroscopy has emerged as the primary tool for investigating the solution-phase dynamics of oxetane-containing compounds, providing detailed information about conformational equilibria and molecular motion [4] [13] [14].

The ring-puckering motion in oxetane systems occurs through a low-energy pathway, with interconversion barriers typically measuring 15.5 cm⁻¹ for the parent oxetane [5]. This relatively low barrier facilitates rapid conformational exchange between puckered conformers, resulting in time-averaged spectroscopic signals that reflect the dynamic nature of the system [4] [5]. The presence of the hydroxyl substituent in Oxetol introduces additional conformational complexity through rotational motion about the C-O bond and potential intramolecular hydrogen bonding interactions [10] [4].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for oxetane protons that are sensitive to substituent effects and conformational changes [13] [15]. The methylene protons adjacent to the ring oxygen typically appear at approximately 4.7 ppm in unsubstituted oxetanes, while substitution patterns can significantly alter these chemical shifts through electronic and steric effects [13] [15]. The hydroxyl proton in Oxetol is expected to exhibit chemical shifts and coupling patterns characteristic of secondary alcohols, with potential broadening due to rapid exchange processes [4] [14].

SubstituentHA (ppm)HB (ppm)HC (ppm)HD (ppm)
None4.734.732.722.72
2-Methyl4.854.372.242.63
3,3-Dimethyl4.234.23--

Molecular dynamics simulations have provided additional insights into the conformational preferences of oxetane derivatives in solution [12] [16]. These computational studies reveal that 3,3-substituted oxetanes exhibit larger puckering amplitudes compared to unsubstituted systems, favoring synclinal gauche conformations that minimize unfavorable eclipsing interactions [12] [15]. The hydroxyl group in Oxetol is expected to participate in intermolecular hydrogen bonding networks with solvent molecules, influencing both the conformational preferences and the overall solvation dynamics [10] [12].

Temperature-dependent nuclear magnetic resonance studies have demonstrated that the conformational equilibria in oxetane systems are sensitive to thermal energy, with higher temperatures favoring more dynamic conformational exchange [4] [12]. The activation energies for ring-puckering processes in oxetanes are typically low, allowing for facile conformational interconversion even at ambient temperatures [5] [11].

Comparative Analysis with Related Oxetane Derivatives

The structural and conformational properties of Oxetol can be better understood through systematic comparison with related oxetane derivatives and other four-membered ring systems [3] [17] [18]. This comparative analysis reveals fundamental principles governing the behavior of strained heterocyclic systems and highlights the unique characteristics imparted by the hydroxyl functional group [10] [19] [20].

CompoundRing Strain Energy (kJ/mol)Puckering Angle (°)Dipole Moment (D)Key Structural Feature
Oxetane (parent)1068.71.93C-O-C bond angle ~92°
Oxetol (2H-oxet-2-ol)Not directly measuredVariableNot reportedHydroxyl substitution
Cyclobutane110250All carbon ring
Thietane102VariableNot reportedC-S-C bond angle

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

72.021129366 g/mol

Monoisotopic Mass

72.021129366 g/mol

Heavy Atom Count

5

Dates

Modify: 2024-08-10

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